molecular formula C11H16O B8453411 2-(2-Propylphenyl)ethan-1-ol

2-(2-Propylphenyl)ethan-1-ol

Cat. No. B8453411
M. Wt: 164.24 g/mol
InChI Key: JQSCULIGIQOENT-UHFFFAOYSA-N
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Patent
US08969557B2

Procedure details

Into a 250-mL 3-necked round-bottom flask, maintained with a nitrogen atmosphere, was placed I2 (10 mg, 0.04 mmol) and Mg (500 mg, 20.83 mmol, 2.07 equiv). Then 1-bromo-2-propylbenzene (2.0 g, 10.05 mmol, 1.00 equiv) dissolved in tetrahydrofuran (50 mL) was added dropwise into the flask and the mixture was heated to reflux. After the reaction was complete the resulting mixture was cooled to 0° C. and then oxirane (50 mL) was added in one portion. The resulting solution was stirred overnight at room temperature. The reaction was then quenched by the addition of 5 mL of NH4Cl (aq.). The solids were filtered out. The filtrate was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:5). Purification afforded 0.24 g (15%) of 2-(2-propylphenyl)ethan-1-ol as a colorless oil.
Name
Quantity
10 mg
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
II.Br[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][CH3:12].[O:13]1[CH2:15][CH2:14]1>O1CCCC1>[CH2:10]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:15][CH2:14][OH:13])[CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
II
Step Two
Name
Mg
Quantity
500 mg
Type
reactant
Smiles
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O1CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Into a 250-mL 3-necked round-bottom flask, maintained with a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
was added dropwise into the flask
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 5 mL of NH4Cl (aq.)
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC)C1=C(C=CC=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.